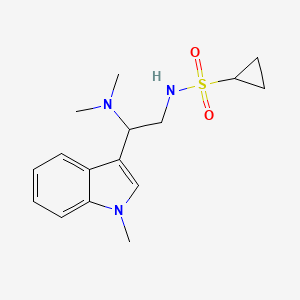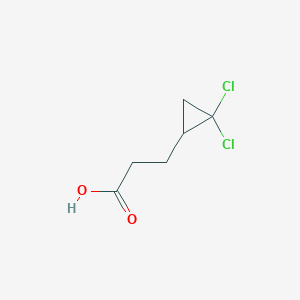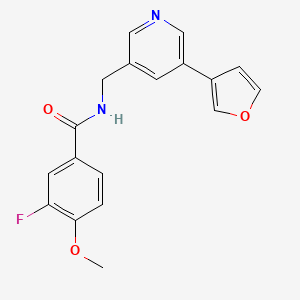![molecular formula C14H11F3N2O4 B2712718 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866156-21-0](/img/structure/B2712718.png)
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound . The trifluoromethyl group in the compound is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted compounds often involves the use of hypervalent iodine compounds as electrophilic CF3-transfer reagents . Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group is often used to adjust the steric and electronic properties of a lead compound .Chemical Reactions Analysis
Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can also be added to change the solubility of molecules containing other groups of interest .科学的研究の応用
Heterocyclic Compound Synthesis
1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione serves as a key component in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show promise due to their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Moreover, the compound facilitates the creation of unique pyrimidinetrione derivatives through conjugate addition reactions (Abdelghani, 2001).
Advancements in Radical Chemistry
This compound has been instrumental in advancing radical chemistry, particularly in synthesizing verdazyl radicals with pyridine or pyrimidine substituents. These radicals are a new family of chelating spin-bearing ligands, showing potential in various chemical applications due to their stability and electronic properties (Barr et al., 1999).
Development of Polyimides
The compound is crucial in the development of novel polyimides, particularly those containing pyridine and fluorine. These polyimides, derived from aromatic dianhydrides, demonstrate excellent solubility and thermal stability, making them suitable for high-performance applications (Zhang et al., 2007).
Creation of Pyridino Pyrimidinone Derivatives
It's used in the synthesis of novel pyridino pyrimidinone derivatives. These derivatives are of interest due to their unique chemical and spectroscopic properties, and they represent a significant area of study in synthetic chemistry (Hassneen & Abdallah, 2003).
Synthesis of Fluorinated Polyimides
This compound plays a key role in synthesizing fluorinated polyimides. These polyimides, derived from various aromatic dianhydrides, exhibit low water absorption rates, low dielectric constants, and high thermal stability, making them highly suitable for advanced material applications (Madhra et al., 2002).
Catalyst-Free Synthesis of Heterocycles
It enables the catalyst-free synthesis of functionalized heterocycles, contributing to eco-friendly and efficient chemical processes (Brahmachari & Nayek, 2017).
Anti-Tumor Agent Synthesis
The compound is used in synthesizing potential anti-tumor agents, particularly through the creation of novel triazines and triazepines (Badrey & Gomha, 2012).
Novel Polyimides from Aromatic Dianhydrides
It's a key component in synthesizing novel polyimides from aromatic dianhydrides, showcasing properties like good thermal stability, flexibility, and low dielectric constants (Banerjee et al., 2003).
作用機序
Safety and Hazards
将来の方向性
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This suggests that “1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” and similar compounds could have potential applications in the development of new pharmaceuticals and drugs .
特性
IUPAC Name |
1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRIBXTMAMQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)
![Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712643.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)
![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)


![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712656.png)
